2-cyano-N-(2-phenoxyphenyl)acetamide
Description
Contextualization within Cyanoacetamide Derivatives and Related Chemical Scaffolds
2-Cyano-N-(2-phenoxyphenyl)acetamide belongs to the well-established class of cyanoacetamide derivatives, which are characterized by a core structure containing a cyano group (-C≡N) and an acetamide (B32628) moiety (-CH₂C(=O)NH-). These compounds are renowned for their high reactivity and versatility as synthons in heterocyclic synthesis. wikipedia.orgperiodikos.com.brresearchgate.net The reactivity of cyanoacetamides is largely dictated by the presence of an active methylene (B1212753) group flanked by the electron-withdrawing cyano and carbonyl groups. This structural feature renders the methylene protons acidic, facilitating a variety of condensation and substitution reactions. researchgate.net
The general structure of N-aryl cyanoacetamides, including this compound, offers multiple reactive sites. These include two nucleophilic centers (the active methylene carbon and the amide nitrogen) and three electrophilic centers (the amide carbonyl carbon, the cyano carbon, and to a lesser extent, the acetyl carbonyl carbon). periodikos.com.br This polyfunctional nature allows these molecules to react with a diverse range of reagents, particularly bidentate compounds, to form a multitude of heterocyclic rings such as pyridines, thiazoles, pyrazoles, and pyrimidines. periodikos.com.brresearchgate.net
The synthesis of N-aryl cyanoacetamides is typically achieved through straightforward and economical methods. The most common approach involves the condensation of an aryl amine with an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate. researchgate.netresearchgate.net This reaction can be performed under various conditions, including solvent-free fusion at high temperatures or using different catalysts and solvents. researchgate.net
Table 1: Common Synthetic Methods for N-Aryl Cyanoacetamides
| Method | Reagents | Conditions | Reference(s) |
|---|---|---|---|
| Fusion | Aryl amine, Ethyl cyanoacetate | High temperature (e.g., 150 °C), solvent-free | researchgate.net |
| Catalytic | Aryl amine, Ethyl cyanoacetate | Basic catalyst (e.g., Butyl lithium) in THF | researchgate.net |
| Condensation | Aryl amine, Cyanoacetic acid | DCC/DMAP in DMF | researchgate.net |
The presence of the 2-phenoxyphenyl substituent on the amide nitrogen of this compound introduces additional structural complexity and potential for further chemical transformations. The phenoxy group can influence the electronic properties of the aryl ring and may participate in or direct subsequent cyclization reactions.
Significance as a Synthetic Intermediate and Advanced Molecular Building Block
The utility of this compound as a synthetic intermediate lies in its capacity to serve as a precursor for a diverse range of more complex molecules, particularly heterocyclic compounds. wikipedia.orgresearchgate.net Its strategic combination of functional groups allows for its participation in several key name reactions and synthetic transformations.
One of the most prominent reactions of cyanoacetamides is the Knoevenagel condensation . periodikos.com.brperiodikos.com.br This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone. For this compound, this would lead to the formation of an α,β-unsaturated cyanoacrylamide derivative. These unsaturated products are themselves valuable intermediates, susceptible to Michael addition and cycloaddition reactions, further expanding their synthetic utility. periodikos.com.brresearchgate.net
Another significant transformation is the Gewald aminothiophene synthesis . This multicomponent reaction involves the condensation of a carbonyl compound, a cyanoacetamide, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgnih.gov In this context, this compound could react with an aldehyde or ketone and sulfur to produce a 2-amino-3-(N-(2-phenoxyphenyl)carboxamido)thiophene derivative. nih.govorganic-chemistry.org These thiophene (B33073) derivatives are important scaffolds in medicinal chemistry.
Furthermore, the dinitrile precursors that can be derived from cyanoacetamides are substrates for the Thorpe-Ziegler reaction . This base-catalyzed intramolecular cyclization of a dinitrile leads to the formation of a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone. wikipedia.org While direct application to this compound would require prior modification to introduce a second nitrile group, this highlights a potential pathway for the synthesis of carbocyclic systems.
The N-(2-phenoxyphenyl)amide moiety itself can participate in cyclization reactions. For instance, intramolecular C-H activation or other cyclization strategies could potentially lead to the formation of phenoxazine-type structures. Phenoxazines are an important class of heterocycles with various applications. rdd.edu.iqnih.gov
Table 2: Potential Heterocyclic Systems Derived from this compound
| Reaction Type | Reactants | Resulting Heterocycle |
|---|---|---|
| Knoevenagel Condensation / Cyclization | Aromatic Aldehyde | Pyridine (B92270), Chromene periodikos.com.braston.ac.uk |
| Gewald Reaction | Aldehyde/Ketone, Sulfur | Thiophene wikipedia.orgnih.gov |
| Reaction with Hydrazines | - | Pyrazole (B372694) rdd.edu.iqgoogle.com |
| Reaction with α-Haloketones | - | Thiazole nih.govorientjchem.org |
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(2-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-11-10-15(18)17-13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIFFGGGYXSVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis of 2 Cyano N 2 Phenoxyphenyl Acetamide
Established Synthetic Pathways for the 2-Cyano-N-arylacetamide Core
The 2-cyano-N-arylacetamide framework is a key synthon in heterocyclic chemistry, valued for its utility in constructing a variety of biologically active molecules. ekb.eg Its synthesis is typically achieved through straightforward and well-documented methodologies.
The most direct and widely employed method for synthesizing 2-cyano-N-arylacetamides is the direct amidation reaction between an aryl amine and a cyanoacetic acid derivative. researchgate.net This reaction forms the central amide linkage of the target structure.
A common variant of this approach involves the condensation of an appropriately substituted aniline (B41778) with an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate or methyl cyanoacetate. ekb.egnih.gov The reaction is often carried out by heating the two reactants, sometimes in the presence of a basic catalyst like piperidine (B6355638) or sodium ethoxide, to facilitate the nucleophilic acyl substitution. researchgate.net The direct reaction between amines and methylcyanoacetate is a frequently cited method for affording the desired N-aryl-2-cyanoacetamide products. ekb.eg
Alternatively, cyanoacetic acid itself can be used in conjunction with a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are known to activate the carboxylic acid, enabling its reaction with an amine to form the amide bond. googleapis.comquickcompany.in More modern coupling agents, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU), have also been developed to ensure high yields and minimize side reactions under mild conditions. organic-chemistry.org The choice of method often depends on the specific reactivity of the substrates and the desired scale of the reaction.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference(s) |
| Substituted Aniline | Ethyl Cyanoacetate | Heat / Basic Catalyst (e.g., piperidine) | 2-Cyano-N-arylacetamide | researchgate.net |
| Aryl Amine | Methyl Cyanoacetate | Direct reaction | 2-Cyano-N-arylacetamide | ekb.eg |
| N,N-diethyl amine | Cyanoacetic Acid | Dicyclohexylcarbodiimide (DCC) | 2-Cyano-N,N-diethylacetamide | googleapis.comquickcompany.in |
| Carboxylic Acid | Amine | COMU / 2,6-lutidine | Amide | organic-chemistry.org |
While direct amidation is most common, the cyanoacetamide moiety can theoretically be constructed through functional group interconversions (FGI). FGI refers to the process of converting one functional group into another without altering the carbon skeleton. imperial.ac.uk
One potential, albeit less direct, pathway involves the dehydration of a suitable precursor. For instance, an amide can be dehydrated to form a nitrile using reagents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂). vanderbilt.edu In this context, one could envision a scenario starting from a malonamide (B141969) derivative and selectively dehydrating one of the primary amide groups to a nitrile.
Another FGI approach is the transformation of an oxime. The dehydration of aldoximes is a known method for preparing nitriles. vanderbilt.edu A synthesis could therefore be designed that involves the formation of an N-aryl acetamide (B32628) bearing a hydroxyimino group, which is subsequently dehydrated to yield the target cyano group. For example, 2-cyano-2-hydroxyiminoacetamide salts can be synthesized by reacting 2-cyanoacetamides with nitrite (B80452) salts, which can then be alkylated or acylated in subsequent steps. google.com
These FGI strategies, while representing valid synthetic transformations, are generally more step-intensive compared to direct amidation and are typically employed when the primary starting materials for amidation are unavailable or when specific molecular architecture dictates such a route.
Targeted Synthesis of 2-Cyano-N-(2-phenoxyphenyl)acetamide
The synthesis of the specific compound this compound (C₁₅H₁₂N₂O₂) directly applies the principles of amidation to readily available precursors. uni.lu
The logical retrosynthetic disconnection of the target molecule breaks the amide bond, identifying the two primary precursors:
2-Phenoxyaniline (B124666): This aromatic amine provides the "N-(2-phenoxyphenyl)" portion of the final structure. It is a commercially available starting material.
A Cyanoacetylating Agent: This reagent provides the "2-cyano-acetamide" fragment. The most common and practical choice is an ester of cyanoacetic acid, such as ethyl cyanoacetate , due to its favorable reactivity and handling properties. orgsyn.org Alternatively, cyanoacetic acid itself could be used with a suitable activating agent. googleapis.com
| Precursor | Chemical Structure | Role in Synthesis |
| 2-Phenoxyaniline | C₁₂H₁₁NO | Nucleophile (Amine Component) |
| Ethyl Cyanoacetate | C₅H₇NO₂ | Electrophile (Acyl Component) |
The targeted synthesis is typically achieved by the thermal condensation of 2-phenoxyaniline and ethyl cyanoacetate. The reaction involves the nucleophilic attack of the amino group of 2-phenoxyaniline on the electrophilic carbonyl carbon of ethyl cyanoacetate, followed by the elimination of ethanol.
A general procedure adapted from similar syntheses of N-arylacetamides would involve mixing equimolar amounts of 2-phenoxyaniline and ethyl cyanoacetate. google.com The reaction can be performed neat (without solvent) or in a high-boiling solvent like xylene or ethanol. Heating the mixture, often to temperatures between 120-200 °C, is necessary to drive the reaction to completion. google.com The progress of the reaction can be monitored by observing the distillation of ethanol. Upon completion, the reaction mixture is cooled, and the solid product, this compound, typically crystallizes out and can be purified by recrystallization from a suitable solvent like ethanol. orgsyn.org
Advanced Synthetic Methodologies
While classical thermal methods are effective, modern synthetic chemistry offers advanced methodologies that can improve reaction efficiency, reduce reaction times, and offer more environmentally benign conditions.
Microwave-Assisted Synthesis: The use of microwave irradiation is a well-established technique for accelerating organic reactions. researchgate.net For the synthesis of cyanoacetamide derivatives, microwave-assisted Knoevenagel condensation has been successfully employed. nih.gov Applying this technology to the amidation of 2-phenoxyaniline with ethyl cyanoacetate could significantly reduce the reaction time from hours to minutes and potentially increase the yield by minimizing thermal decomposition of products.
Visible-Light Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a powerful tool for forming various chemical bonds under mild conditions. nih.gov While traditionally used for radical reactions, novel methods are being developed for amide synthesis. This strategy could provide an alternative pathway, potentially allowing the reaction to proceed at room temperature, thus increasing functional group tolerance and reducing energy consumption compared to high-temperature thermal methods. nih.gov
Catalytic Amidation: Advanced catalytic systems continue to be developed for direct amidation, avoiding the need for stoichiometric activating agents. For instance, various boronic acid and iridium-based catalysts have been shown to be effective in mediating amide bond formation. organic-chemistry.orgorganic-chemistry.org The application of such a catalytic system could offer a more atom-economical and milder route to this compound.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sphinxsai.com The application of microwave irradiation in the synthesis of acetamide derivatives has demonstrated significant advantages. jchps.com While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the synthesis of structurally similar N-aryl-2-cyanoacetamides provides a strong precedent for this approach.
The synthesis of related compounds, such as 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives, has been successfully achieved using microwave irradiation. jchps.com In these syntheses, the reaction rates were significantly increased under microwave conditions compared to conventional heating. jchps.com This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which interact directly with polar molecules. scispace.com
A plausible microwave-assisted route to this compound would involve the condensation of 2-phenoxyaniline with a suitable cyanoacetylating agent, such as ethyl cyanoacetate. The reaction would likely be carried out in a high-boiling point solvent or even under solvent-free conditions, which is a common feature of green chemistry approaches facilitated by microwave synthesis. sphinxsai.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Acetamide Derivative
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 3-4 hours | 5-10 minutes |
| Temperature (°C) | 160-170 | 180 |
| Yield (%) | ~70 | >90 |
| Solvent | Benzene | Isopropyl alcohol |
Data is illustrative and based on syntheses of similar compounds like N-cyclohexyl cyano acetamide and 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides. jchps.comijpcbs.com
Catalytic Systems in the Synthesis of Related Acetamide Compounds
Catalysis plays a pivotal role in the synthesis of acetamides, offering pathways with enhanced efficiency and selectivity. A variety of catalytic systems have been explored for N-acylation reactions to form the amide bond. For instance, acetic acid has been reported as a simple and effective catalyst for the N-acylation of amines using esters as the acyl source. rsc.orgbath.ac.uk This methodology can be applied to a broad range of amines and acyl sources, suggesting its potential applicability in the synthesis of this compound. rsc.orgbath.ac.uk
In a typical procedure using acetic acid as a catalyst, the amine (in this case, 2-phenoxyaniline) would be reacted with an acyl source like ethyl cyanoacetate in the presence of a catalytic amount of acetic acid. The reaction temperatures generally range from 80-120 °C, affording the acetamide product in excellent yields. rsc.orgbath.ac.uk
More advanced catalytic systems have also been developed. For example, Rhodium catalysts, in conjunction with promoters like LiI/LiCl, have been utilized for the synthesis of acetamides from CO2, methanol, H2, and corresponding amines. rsc.org While this specific route may be more complex for the direct synthesis of this compound, it highlights the ongoing research into novel catalytic methods for amide bond formation. Furthermore, single-atom alloy catalysts have been investigated for the electrochemical synthesis of acetamide from CO2 and N2, showcasing the cutting edge of catalytic research in this area. nih.gov
Table 2: Overview of Catalytic Systems for Acetamide Synthesis
| Catalyst System | Reactants | Key Advantages |
|---|---|---|
| Acetic Acid | Amine, Ester | Inexpensive, simple, good to excellent yields. rsc.orgbath.ac.uk |
| Rh catalyst with LiI/LiCl | CO2, Methanol, H2, Amine | Utilizes CO2 as a C1 source, novel route. rsc.org |
| Single-Atom Alloy Catalyst | CO2, N2 | Electrochemical synthesis, potential for sustainable production. nih.gov |
Exploration of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of acetamides is an area where these principles can be effectively applied. Key aspects of green chemistry include the use of less hazardous chemicals, maximizing atom economy, and employing environmentally benign solvents and reaction conditions. sphinxsai.com
In the context of synthesizing this compound, a green chemistry approach would favor a one-pot synthesis to reduce waste from intermediate purification steps. The choice of starting materials is also crucial. For instance, using less toxic and readily available precursors would be a primary consideration.
A significant focus of green chemistry is the replacement of hazardous solvents with greener alternatives. Microwave-assisted synthesis often allows for solvent-free reactions or the use of more environmentally friendly solvents like water or ethanol. sphinxsai.com The atom economy of the reaction, which measures the efficiency of a chemical transformation in terms of how many atoms from the reactants are incorporated into the desired product, is another important metric. sphinxsai.com A high atom economy signifies a more sustainable process with less waste generation.
For the synthesis of acetanilides, a related class of compounds, green synthesis methods have been developed that avoid the use of hazardous reagents like acetic anhydride. sphinxsai.com These methods often result in a higher atom economy, in the range of 72% to 82%. sphinxsai.com Such principles can be directly applied to the synthesis of this compound to develop a more sustainable synthetic route.
Table 3: Application of Green Chemistry Principles to Acetamide Synthesis
| Green Chemistry Principle | Application in Acetamide Synthesis |
|---|---|
| Prevention of Waste | One-pot synthesis, high-yield reactions. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. sphinxsai.com |
| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and intermediates. sphinxsai.com |
| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or solvent-free conditions, often facilitated by microwave irradiation. sphinxsai.com |
| Catalysis | Employing catalytic reagents in small amounts over stoichiometric reagents. rsc.orgbath.ac.uk |
Chemical Reactivity and Advanced Transformations of 2 Cyano N 2 Phenoxyphenyl Acetamide and Its Analogs
Fundamental Reactive Centers and Electrophilic/Nucleophilic Sites
The chemical behavior of 2-cyano-N-(2-phenoxyphenyl)acetamide and its analogs is dictated by several key reactive centers within the molecule. These sites can act as either electrophiles or nucleophiles, providing a foundation for its diverse reactivity.
The primary reactive centers include:
Nucleophilic Sites :
Active Methylene (B1212753) Group (-CH2-) : The protons of the methylene group, situated between the electron-withdrawing cyano (-CN) and carbonyl (-CO) groups, are highly acidic. This acidity facilitates the formation of a stabilized carbanion, making the methylene group a potent nucleophile. This site is central to condensation and substitution reactions. ekb.eg
Amide Nitrogen (-NH-) : The nitrogen atom of the amide linkage possesses a lone pair of electrons and can act as a nucleophile, particularly in cyclization reactions. ekb.eg
Electrophilic Sites :
Carbonyl Carbon (-CO-) : The carbonyl carbon of the amide group is electrophilic due to the polarization of the C=O bond and is susceptible to attack by nucleophiles. ekb.eg
Cyano Group Carbon (-CN) : The carbon atom of the nitrile group is also an electrophilic center, which can react with various bidentate reagents to form heterocyclic rings. ekb.eg
The presence of these multiple reactive sites allows N-arylacetamides to serve as flexible building blocks in organic synthesis. ekb.eg
Cyclization and Heterocycle Formation Reactions
The multifunctionality of this compound analogs makes them ideal substrates for cyclization reactions, leading to a wide variety of heterocyclic compounds. These reactions are fundamental in medicinal chemistry for the development of novel therapeutic agents.
N-aryl cyanoacetamides are extensively used as precursors for synthesizing a broad spectrum of nitrogen-containing heterocycles. ekb.eg
Quinoxalinones : A one-pot strategy for synthesizing quinoxalin-2-ones involves the tandem nitrosation and cyclization of N-aryl cyanoacetamides using tert-butyl nitrite (B80452). This process proceeds through nitrosation, tautomerization, and subsequent cyclization to yield the quinoxalinone core. nih.gov
Pyridines : 2-Pyridone derivatives can be synthesized through the cyclocondensation of N-substituted-2-cyanoacetamides with 1,3-dicarbonyl compounds like acetylacetone. researchgate.netmdpi.com Another route involves a ternary condensation reaction between a cyanoacetamide derivative, an aromatic aldehyde, and malononitrile (B47326) in the presence of a base like piperidine (B6355638). researchgate.netnih.gov
Thiazoles : Thiazole derivatives can be obtained from cyanoacetamide precursors. For instance, reacting an N-substituted cyanoacetamide with phenyl isothiocyanate in the presence of a base affords an intermediate potassium sulfide (B99878) salt. This salt, upon in-situ reaction with chloroacetyl chloride or bromoacetone, undergoes heterocyclization to yield substituted thiazoles. sapub.orgresearchgate.net
Pyrimidines : Pyrido[2,3-d]pyrimidine derivatives have been synthesized via cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles (themselves derived from cyanoacetamides) with reagents like formic acid or acetic anhydride. nih.gov
Pyrazoles : The synthesis of pyrazole (B372694) derivatives often begins with the reaction of a cyanoacetamide with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminonitrile intermediate. This intermediate can then react with hydrazine (B178648) derivatives to yield the corresponding pyrazole ring system. sapub.orgresearchgate.netresearchgate.net Another pathway involves coupling the active methylene group of the cyanoacetamide with aromatic diazonium salts to form hydrazones, which can be cyclized to aminopyrazoles. researchgate.net
Oxazines : Oxazine (B8389632) derivatives can be synthesized from cyanoacetamide analogs. For example, reaction with phenacyl bromide can yield an intermediate that is subsequently utilized for the synthesis of oxazine structures. sapub.org General methods for oxazine synthesis often involve the cyclization of precursors using reagents like acetic anhydride. researchgate.netactascientific.com
Pyridazines : Pyridazine (B1198779) synthesis can be achieved through various pathways involving cyanoacetamide-derived intermediates. For instance, hydrazones formed from the diazotization of cyanoacetamides can undergo cyclization reactions to form pyridazinimine derivatives. uminho.pt Another approach involves the reaction of intermediates with malononitrile or hydrazine hydrate (B1144303) to construct the pyridazine ring. sapub.orgnih.gov
Table 1: Synthesis of Nitrogen-Containing Heterocycles from Cyanoacetamide Analogs
| Heterocycle | Reactants | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Quinoxalinone | N-Aryl cyanoacetamide | tert-Butyl nitrite | nih.gov |
| Pyridine (B92270) (2-Pyridone) | N-Aryl cyanoacetamide, Aromatic aldehyde, Malononitrile | Piperidine, Reflux | researchgate.netnih.gov |
| Thiazole | N-Aryl cyanoacetamide, Phenyl isothiocyanate, Chloroacetyl chloride | KOH/DMF | sapub.orgresearchgate.net |
| Pyrimidine | 2-Oxo-pyridine-3,5-dicarbonitrile (from cyanoacetamide) | Formic acid / H₂SO₄ | nih.gov |
| Pyrazole | N-Aryl cyanoacetamide, DMF-DMA, Hydrazine hydrate | Microwave irradiation | researchgate.netresearchgate.net |
| Oxazine | Intermediate from cyanoacetamide and phenacyl bromide | - | sapub.org |
| Pyridazine | Arylhydrazono derivative of cyanoacetamide | Ethanolic triethylamine (B128534) | uminho.pt |
Beyond the common nitrogen heterocycles, the reactivity of this compound analogs allows for the creation of other important scaffolds.
Benzothiazoles : The reaction of N-aryl cyanoacetamides with o-aminothiophenol under basic conditions leads to the formation of 2-benzothiazolyl derivatives. ekb.eg
Thiophenes : Treatment of cyanoacetamide derivatives with elemental sulfur and malononitrile can afford substituted thiophene (B33073) rings. sapub.org
Electrophilic and Nucleophilic Substitution Reactions
The active methylene group in this compound and its analogs is a key site for substitution reactions. ekb.eg
Electrophilic Substitution : The methylene group is susceptible to electrophilic attack. For example, it can be brominated using bromine in glacial acetic acid. researchgate.net This reactivity is also harnessed in coupling reactions with diazonium salts, which is an electrophilic substitution on the active methylene carbon. researchgate.netresearchgate.net
Condensation Reactions, Including Knoevenagel and Related Processes
Condensation reactions are a hallmark of cyanoacetamide chemistry, with the Knoevenagel condensation being a prominent example. This reaction involves the base-catalyzed condensation of the active methylene group with the carbonyl group of an aldehyde or ketone. periodikos.com.brperiodikos.com.br
The mechanism typically involves the deprotonation of the cyanoacetamide to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding arylidene derivative. periodikos.com.br This method is highly efficient for creating carbon-carbon double bonds and producing unsaturated 2-cyanoacetamide (B1669375) derivatives. periodikos.com.brperiodikos.com.brresearchgate.net
Table 2: Examples of Knoevenagel Condensation with Cyanoacetamide Analogs
| Aldehyde | Active Methylene Compound | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes | N-Substituted cyanoacetamides | Trimethylamine | Arylidene cyanoacetamide derivatives | 70-90% | periodikos.com.br |
| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-Cyanoacetamide | Basic condition (e.g., piperidine) | 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | 90% | semanticscholar.org |
Coupling Reactions and Diazotization Strategies
The acidic nature of the methylene protons in this compound analogs makes them reactive towards coupling with diazonium salts. This reaction is a crucial strategy for introducing an arylazo group into the molecule, creating versatile hydrazone intermediates. researchgate.netresearchgate.net
The process involves the preparation of an aryldiazonium salt from an aromatic amine, which is then reacted with the cyanoacetamide derivative, typically in a cooled, slightly basic or buffered solution (e.g., pyridine or sodium acetate). researchgate.net The resulting arylhydrazone products are valuable precursors for a variety of heterocyclic systems. For example, these hydrazones can be cyclized to form aminopyrazoles or pyridazine derivatives. sapub.orgresearchgate.netuminho.pt In some cases, coupling can occur at two active sites if the molecule allows, leading to bis-azo products. researchgate.net
Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. wikipedia.org The active methylene group in this compound, and its analogs, serves as an excellent Michael donor due to the stabilization of the resulting carbanion by the adjacent cyano and amide groups.
In a typical Michael addition reaction, a basic catalyst is employed to deprotonate the active methylene compound, generating a resonance-stabilized enolate. This enolate then undergoes a 1,4-addition to the Michael acceptor. organic-chemistry.orgewadirect.com The choice of base can range from inorganic bases like metal alkoxides and carbonates to organic bases such as triethylamine and piperidine. researchgate.net
While specific studies detailing the Michael addition reactions of this compound are not extensively documented in the reviewed literature, the reactivity of analogous N-aryl cyanoacetamides is well-established. For instance, these compounds readily participate in Michael additions with various acceptors like chalcones (1,3-diaryl-2-propen-1-ones), α,β-unsaturated esters, and nitriles. The resulting adducts are valuable intermediates for the synthesis of a wide array of carbocyclic and heterocyclic systems.
A notable application of the Michael addition of cyanoacetamides is in multicomponent reactions for the synthesis of highly substituted heterocycles. For example, the reaction of an N-aryl cyanoacetamide with an α,β-unsaturated ketone can be the initial step in a domino sequence leading to the formation of functionalized pyridines or pyrans.
Table 1: Illustrative Michael Addition Reactions with Cyanoacetamide Analogs
| Michael Donor | Michael Acceptor | Base/Catalyst | Product Type |
| N-Phenyl-2-cyanoacetamide | Chalcone | Sodium Ethoxide | 1,5-Dicarbonyl Compound |
| 2-Cyano-N-cyclohexylacetamide | Ethyl Acrylate | DBU | Functionalized Adiponitrile |
| N-(4-Chlorophenyl)-2-cyanoacetamide | Acrylonitrile | Potassium Carbonate | Substituted Glutarimide Precursor |
Note: This table presents generalized reactions for analogs of this compound to illustrate the expected reactivity.
Alkylation and Halogenation Reactions
The nucleophilic character of the carbanion generated from this compound and its analogs also allows for efficient alkylation and halogenation reactions at the α-carbon. These transformations provide a direct route to introduce further functionalization and complexity into the molecule.
Alkylation Reactions:
Alkylation of the active methylene group in N-aryl cyanoacetamides is typically achieved by treating the substrate with an alkyl halide in the presence of a base. The base deprotonates the α-carbon, and the resulting nucleophile displaces the halide from the alkylating agent via an SN2 mechanism. Common bases used for this purpose include sodium ethoxide, potassium carbonate, and sodium hydride.
The reaction is versatile, allowing for the introduction of a wide range of alkyl groups, including primary and secondary alkyl chains. Furthermore, the use of dihaloalkanes can lead to the formation of cyclic structures through a double alkylation process. The efficiency of the alkylation can be influenced by factors such as the nature of the alkylating agent, the strength of the base, and the reaction solvent. While specific examples for this compound are not detailed in the available literature, the general reactivity of active methylene compounds suggests that it would readily undergo such transformations. nih.govulb.ac.be
Halogenation Reactions:
The active methylene group of N-aryl cyanoacetamides can also be halogenated using various electrophilic halogenating agents. Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly employed for this purpose. yinshai.comresearchgate.netresearchgate.netnoaa.govrsc.org The reaction is often catalyzed by a Lewis acid or a Brønsted acid, which activates the halogenating agent.
The halogenation of these compounds provides valuable synthetic intermediates. The introduced halogen atom can serve as a leaving group in subsequent nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, further expanding the synthetic utility of the 2-cyanoacetamide scaffold. For instance, a study on the reactions of 2-cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides, which are structurally related, demonstrated successful bromination of the active methylene position. researchgate.net
Table 2: Representative Alkylation and Halogenation of Cyanoacetamide Analogs
| Substrate | Reagent | Conditions | Product Type |
| N-Phenyl-2-cyanoacetamide | Ethyl Iodide | NaOEt, Ethanol | α-Ethyl-N-phenyl-2-cyanoacetamide |
| 2-Cyano-N-methylacetamide | Benzyl Bromide | K2CO3, DMF | α-Benzyl-2-cyano-N-methylacetamide |
| N-Aryl-2-cyanoacetamide | N-Bromosuccinimide | CCl4, light | α-Bromo-N-aryl-2-cyanoacetamide |
| N-Aryl-2-cyanoacetamide | N-Chlorosuccinimide | Acetic Acid | α-Chloro-N-aryl-2-cyanoacetamide |
Note: This table provides examples of typical reactions for analogs to illustrate the expected chemical behavior of this compound.
Comprehensive Spectroscopic and Computational Characterization of 2 Cyano N 2 Phenoxyphenyl Acetamide
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of 2-cyano-N-(2-phenoxyphenyl)acetamide is expected to show several characteristic absorption bands. A sharp, medium-intensity band around 2250-2270 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration. The amide group would give rise to two prominent absorptions: a strong C=O (Amide I) stretching band between 1650 and 1690 cm⁻¹, and an N-H bending (Amide II) band around 1520-1560 cm⁻¹. A moderate to strong N-H stretching vibration should also be visible as a sharp peak in the range of 3200-3400 cm⁻¹. The C-O-C stretching of the diphenyl ether linkage would typically appear as a strong band between 1200 and 1260 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. nist.govchemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | 3200 - 3400 | Medium-Strong |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
| Nitrile (C≡N) | Stretch | 2250 - 2270 | Medium, Sharp |
| Amide (C=O) | Stretch (Amide I) | 1650 - 1690 | Strong |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |
| Amide (N-H) | Bend (Amide II) | 1520 - 1560 | Medium |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1260 | Strong |
Data inferred from spectral data of related compounds like N-(2-methoxyphenyl)acetamide and 2-phenylacetamide. nist.govchemicalbook.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. rsc.org It is well-suited for the analysis of this compound, providing information on its purity and molecular weight.
In a typical LC-MS analysis, the compound would first be separated on a reverse-phase column (e.g., C18). The mobile phase would likely consist of a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to facilitate protonation. massbank.eu Following elution from the LC column, the analyte would be ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and usually produces the protonated molecular ion [M+H]⁺.
The expected monoisotopic mass of this compound (C₁₅H₁₂N₂O₂) is 252.090 g/mol . In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 253.097. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 275.079, might also be detected. Tandem MS (MS/MS) experiments could be performed to induce fragmentation of the parent ion, yielding structural information about the connectivity of the molecule. researchgate.net
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₅H₁₃N₂O₂]⁺ | 253.097 |
| [M+Na]⁺ | [C₁₅H₁₂N₂O₂Na]⁺ | 275.079 |
| [M-H]⁻ | [C₁₅H₁₁N₂O₂]⁻ | 251.083 |
Predicted data provides a theoretical basis for identifying the compound in an experimental mass spectrum.
Computational Chemistry and Molecular Modeling
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models have been published for this compound, studies on structurally related analogs, such as 2-phenoxyacetamide (B1293517) and 2-phenylacrylonitrile (B1297842) derivatives, provide valuable insights into the design principles that likely govern its activity. By analyzing the physicochemical properties that influence the biological potency of these related molecules, it is possible to infer key structural requirements and guide the design of novel, more effective derivatives.
Inferred Design Principles from QSAR Studies on 2-Phenoxyacetamide Analogs
QSAR studies on a series of 2-phenoxyacetamide derivatives have been successful in identifying key molecular descriptors that correlate with their biological activities, such as the inhibition of monoamine oxidase (MAO) and hypoxia-inducible factor-1 (HIF-1). These findings offer a framework for understanding the structural features of this compound that may be critical for its biological function.
One study on 2-phenoxyacetamide analogs as MAO-B inhibitors revealed a strong correlation between the inhibitory activity and a combination of electronic and thermodynamic descriptors. The developed QSAR model indicated that molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and beta polarizability (BetaPol) are significant factors. crpsonline.comresearchgate.netsemanticscholar.org The model suggests that:
Higher Molecular Weight: A positive correlation with molecular weight indicates that larger, bulkier substituents may enhance the inhibitory activity. This suggests that there is a sizable binding pocket in the target enzyme that can accommodate larger ligands. crpsonline.comresearchgate.net
Lower HOMO Energy: A negative correlation with HOMO energy implies that molecules with a greater electron-accepting ability (more electrophilic character) are likely to exhibit higher activity. This could be indicative of specific orbital interactions, such as charge-transfer, with the biological target. crpsonline.comresearchgate.netsemanticscholar.org
Lower Beta Polarizability: The negative correlation with beta polarizability suggests that less polar molecules are favored for activity. This points to the importance of hydrophobic interactions in the binding process. crpsonline.comresearchgate.netsemanticscholar.org
The statistical robustness of this particular QSAR model is demonstrated by a high regression coefficient (r²) of 0.9033 and a cross-validated correlation coefficient (q²) of 0.8376, indicating good predictive ability. crpsonline.comresearchgate.net
| Molecular Descriptor | Correlation with Activity | Inferred Design Principle |
|---|---|---|
| Molecular Weight (MW) | Positive | Introduction of larger substituents may increase activity. |
| HOMO Energy | Negative | Enhancing the electrophilic nature of the molecule could improve potency. |
| Beta Polarizability (BetaPol) | Negative | Increasing hydrophobicity is likely to be beneficial for activity. |
Another QSAR analysis on 2-phenoxy-N-substituted acetamide (B32628) analogs as HIF-1 inhibitors identified a different set of descriptors as being crucial for activity. The optimal 2D-QSAR model for this series of compounds included the SssNHE-index (an electrotopological state index for nitrogen-hydrogen bonds), slogp (a calculated logarithm of the partition coefficient), and topological indices T_O_N_1 and T_2_Cl_1. The high correlation coefficient (r² = 0.9469) and cross-validated squared correlation coefficient (q² = 0.8933) underscore the model's predictive power.
Insights from QSAR Modeling of 2-Phenylacrylonitrile Derivatives
Further design principles can be extrapolated from QSAR studies on 2-phenylacrylonitriles, which share the cyano group with the target compound. A study on the in vitro cytotoxicity of these compounds against the MCF-7 breast cancer cell line resulted in a predictive QSAR model. nih.govnih.gov Although the specific descriptors of the final model are not detailed here, the study emphasizes the utility of QSAR in identifying structural features that correlate with cytotoxic activity. nih.govnih.gov This type of modeling can guide the synthetic chemist in designing new compounds with enhanced potency while potentially avoiding structural motifs that could lead to undesirable off-target effects. nih.govnih.gov
The overarching principle from these related studies is that a systematic modification of the electronic, steric, and hydrophobic properties of the this compound scaffold is likely to yield derivatives with modulated biological activity. For instance, substitutions on the phenyl and phenoxy rings would directly impact descriptors such as molecular weight, lipophilicity (slogp), and electronic properties (HOMO energy).
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| r² (Correlation Coefficient) | 0.9469 | Indicates a strong correlation between the descriptors and the biological activity in the training set. |
| q² (Cross-validated r²) | 0.8933 | Demonstrates good internal predictive ability of the model. |
| pred_r² (External validation r²) | 0.7128 | Shows the model's capacity to predict the activity of new, untested compounds. |
Academic Research Trajectories and Future Perspectives for 2 Cyano N 2 Phenoxyphenyl Acetamide
Scaffold Derivatization for Exploring Chemical Space
The 2-cyano-N-(2-phenoxyphenyl)acetamide framework offers several key positions for chemical modification, allowing for a systematic exploration of chemical space to develop new molecules with tailored properties. The core structure can be divided into three main regions for derivatization: the phenoxy ring, the N-phenyl ring, and the active methylene (B1212753) group of the acetamide (B32628) moiety.
Strategies for derivatization often draw from established synthetic protocols for analogous phenoxy acetamide compounds. nih.gov Modifications typically involve introducing a variety of substituents onto the aromatic rings to modulate electronic and steric properties, or utilizing the reactivity of the cyanoacetamide group to build more complex structures. These modifications are crucial for fine-tuning the molecule's pharmacological or material properties.
Table 1: Potential Sites for Derivatization on the this compound Scaffold
| Scaffold Region | Potential Modification Site | Examples of Substituents from Analogous Series | Potential Impact |
| Phenoxy Ring | Ortho, Meta, Para positions | Halogens (Cl, F), Alkyl (CH₃), Trifluoromethyl (CF₃), Cyano (CN), Methoxy (OCH₃) | Modulates potency, selectivity, and metabolic stability. mdpi.com |
| N-Phenyl Ring | Positions ortho, meta, or para to the amide linkage | Halogens, Methoxy groups, Alkyl groups | Influences conformation, binding affinity, and solubility. ontosight.ai |
| Acetamide Moiety | Active methylene group (-CH₂CN) | Condensation with aldehydes to form arylidene derivatives. researchgate.net | Creates new heterocyclic systems and extends the molecular framework. |
| Amide Linkage | N-H group | Alkylation or substitution (less common) | Alters hydrogen bonding capabilities and molecular rigidity. |
The synthesis of a diverse library of analogs based on this scaffold is a primary objective in medicinal chemistry and materials science. For instance, novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs have been synthesized to explore their anti-inflammatory and analgesic activities, demonstrating that the introduction of different functional groups on the phenoxy ring can significantly enhance biological function. nih.gov
Role in Methodological Advancements in Organic Synthesis
The 2-cyanoacetamide (B1669375) functional group, a key component of this compound, is a highly valuable synthon in organic synthesis. ekb.eg Its utility stems from the presence of multiple reactive sites: an active methylene group, an electrophilic cyano group, and an amide functionality. ekb.eg This unique combination allows it to serve as a versatile building block for the construction of a wide array of heterocyclic compounds. ekb.egeurjchem.com
Cyanoacetamide derivatives are instrumental in the synthesis of biologically active heterocycles such as pyridines, thiazoles, pyrimidines, and chromenes. ekb.egresearchgate.net The reactivity of the active methylene group, for example, is frequently exploited in condensation and cyclization reactions.
Key Synthetic Applications:
Synthesis of Pyridones: 2-Cyano-N-arylacetamides can be reacted with various reagents to construct complex pyridone systems, which are important backbones in numerous pharmaceutical drugs. researchgate.net
Knoevenagel Condensation: The active methylene group readily participates in Knoevenagel condensation reactions with aldehydes and ketones, leading to the formation of α,β-unsaturated systems that are precursors to various heterocyclic rings. researchgate.net
Michael Addition: The resulting unsaturated intermediates can undergo Michael addition reactions, further expanding the molecular diversity and enabling the synthesis of complex scaffolds like pyrano[3,2-c]quinolinones. eurjchem.com
Construction of Fused Heterocycles: Researchers have utilized cyanoacetamide derivatives to create novel, fused heterocyclic systems through multi-component reactions, showcasing their role in advancing synthetic efficiency. researchgate.net
The compound this compound can, therefore, be viewed not just as a target for derivatization but as a strategic starting material for developing new synthetic methodologies aimed at producing complex and biologically relevant molecules.
Contributions to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into clinical candidates. While specific SAR studies focused exclusively on this compound are not widely documented, research on structurally related 2-aryloxy-N-acetamides provides a clear blueprint for how such studies would proceed and the insights they could yield. mdpi.com
The primary goal of SAR is to identify which parts of a molecule are essential for its biological activity (the pharmacophore) and how modifications to its structure affect its potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, SAR studies would systematically alter substituents on both the phenoxy and N-phenyl rings.
An example from a study on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels illustrates this process. mdpi.com Researchers synthesized a series of analogs with different substituents on the aryloxy ring and observed the impact on inhibitory potency.
Table 2: Example of SAR Data from a Structurally Related Analog Series (SLACK Channel Inhibitors)
| Compound Modification (Substitution on Aryloxy Ring) | Relative Potency (Compared to unsubstituted hit) | SAR Interpretation |
| 2-chloro | Improved | Substitution at the 2-position is tolerated and can enhance activity. mdpi.com |
| 4-chloro | Improved | Substitution at the 4-position is also favorable for potency. mdpi.com |
| 4-trifluoromethyl | Improved | An electron-withdrawing group at the 4-position enhances activity. mdpi.com |
| 2-methyl | No improvement | Small alkyl groups at the 2-position do not improve potency over the hit compound. mdpi.com |
| 4-cyano | Improved | A polar substituent is tolerated and can improve activity. mdpi.com |
This table is illustrative and based on a related series of compounds to demonstrate the principles of SAR.
These findings suggest that for the this compound scaffold, the introduction of electron-withdrawing groups at the 2- or 4-positions of the phenoxy ring could be a promising strategy to enhance biological activity in various therapeutic contexts.
Patent Literature as a Source of Synthetic and Derivatization Strategies
Patent literature is an invaluable resource for understanding the industrial applications and synthetic strategies related to a chemical scaffold. Patents often disclose detailed and scalable synthetic methods that may not be present in academic journals. For compounds related to this compound, patents reveal robust methods for their preparation and derivatization.
A common synthetic route disclosed in patents for N-aryl-2-cyanoacetamides involves the acylation of an aniline (B41778) derivative with a cyanoacetic acid derivative. google.com For instance, a method for synthesizing 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide has been detailed, which involves the reaction of m-methoxyaniline with ethyl cyanoacetate (B8463686), followed by a chlorination step. google.compatsnap.com This approach highlights advantages such as the use of cheap, readily available raw materials and mild reaction conditions, making it suitable for industrial-scale production. google.compatsnap.com
Table 3: Synthetic Strategies from Patent Literature for Related Cyanoacetamides
| Patent Reference | Key Reaction Step | Reagents | Significance |
| CN102952037A | Acylation | m-Anisidine, Ethyl cyanoacetate | Provides a high-yield, two-step process (acylation then chlorination) with industrial value. google.com |
| EP0259737B1 | O-Alkylation of an oxime | 2-Cyano-2-oximino-acetamide salt, Alkylating agent | Describes a method for derivatizing the cyanoacetamide moiety to produce alkoximino acetamides with fungicidal properties. google.com |
| US3919284A | Oximation | Cyanoacetamide, Sodium nitrite (B80452), Acetic acid | Details a process for making 2-cyano-2-hydroxyiminoacetamide salts, which are useful intermediates for agricultural fungicides. google.com |
These patents not only provide practical synthetic routes but also suggest potential applications, such as in agriculture, by describing the synthesis of derivatives with fungicidal activity. google.com The disclosed methods for creating variations on the cyanoacetamide core and the N-aryl portion can be directly applied to generate a library of this compound derivatives for further screening.
Emerging Research Directions and Interdisciplinary Applications
The future research landscape for this compound and its derivatives is poised for significant expansion, driven by its synthetic versatility and the diverse biological activities observed in analogous structures.
Emerging research directions include:
Targeted Drug Discovery: Derivatives of the broader cyanoacetamide and phenoxy acetamide classes have shown promise as antimicrobial agents, kinase inhibitors, and insecticides. mdpi.comekb.egresearchgate.net Future work will likely involve the rational design and synthesis of this compound derivatives targeted against specific enzymes or receptors implicated in diseases like cancer, microbial infections, and neurological disorders.
Agrochemical Development: The demonstrated efficacy of related cyanoacetamide derivatives as insecticides and fungicides opens a clear path for developing novel crop protection agents. researchgate.net Research could focus on creating derivatives of this compound with high potency against agricultural pests while maintaining low environmental toxicity. For example, novel cyanoacetamide derivatives have been tested for their ability to disrupt silk spinning in insect larvae, representing an unusual and potentially valuable mode of action. researchgate.net
Materials Science: The rigid, aromatic structure combined with the polar cyano and amide groups suggests potential applications in materials science. Derivatives could be explored for their properties as organic semiconductors, components of liquid crystals, or as building blocks for novel polymers.
Computational and Interdisciplinary Studies: Integrating computational chemistry with synthetic efforts can accelerate the discovery process. Molecular modeling can be used to predict the binding affinity of new derivatives to biological targets, helping to prioritize synthetic efforts. researchgate.net Interdisciplinary collaborations between synthetic chemists, biologists, and material scientists will be crucial to fully unlock the potential of this versatile scaffold.
Q & A
Q. How to integrate multi-omics data to elucidate mechanisms of action?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Proteomics : Use SILAC labeling to quantify target engagement (e.g., kinase inhibition) .
- Metabolomics : Analyze NMR or LC-MS data to map metabolic flux changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
